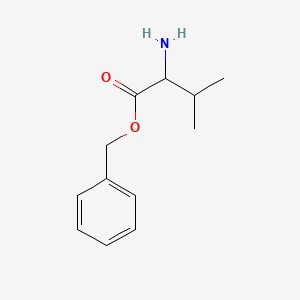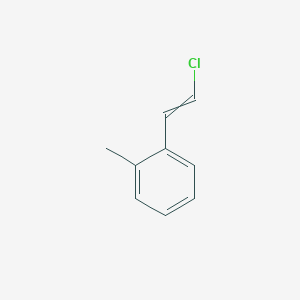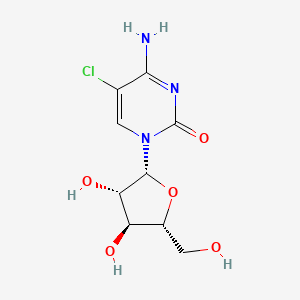
1-Bromo-4-methyl-3-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-methyl-3-hexene is a chemical compound with the molecular formula C7H13Br . It is also known by other names such as (E)-1-bromo-4-methylhex-3-ene .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-methyl-3-hexene consists of a hexene chain with a bromine atom attached to the first carbon and a methyl group attached to the fourth carbon . The compound has a double bond between the third and fourth carbons .Chemical Reactions Analysis
While specific chemical reactions involving 1-Bromo-4-methyl-3-hexene are not detailed in the available resources, it can be inferred that it may undergo reactions typical of alkenes and alkyl halides. These could include electrophilic addition reactions , where the pi bond of the alkene acts as a nucleophile .Physical And Chemical Properties Analysis
1-Bromo-4-methyl-3-hexene has a molecular weight of 177.08 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 175.6±9.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.3 mmHg at 25°C . It has no hydrogen bond donors or acceptors, and has three freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“1-Bromo-4-methyl-3-hexene” is a valuable compound in organic synthesis. It can be used as a starting material in various chemical reactions. For example, it can react with magnesium to form Grignard compounds . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation.
Preparation of Epoxides
This compound can be used in the preparation of epoxides . Epoxides are cyclic ethers that are useful intermediates in organic synthesis. They can be opened by nucleophiles, leading to a wide range of products.
Surface Chemistry Studies
The thermal chemistry of “1-Bromo-4-methyl-3-hexene” on surfaces can be studied under ultrahigh vacuum conditions . This can provide valuable insights into the interactions between organic molecules and surfaces, which is important in fields such as catalysis and materials science.
Preparation of Alkenylbenzonitriles
“1-Bromo-4-methyl-3-hexene” can be used in the preparation of 4-alkenylbenzonitriles via anionic reduced forms of terephthalonitrile in liquid ammonia . Alkenylbenzonitriles are useful intermediates in organic synthesis.
Study of Cis-Trans Isomerism
The compound can be used to study cis-trans isomerism . This is a type of stereoisomerism where the spatial arrangement of atoms or groups in a molecule can lead to different isomers. Understanding this is crucial in many areas of chemistry and biochemistry.
Thermophysical Property Data
The thermophysical properties of “1-Bromo-4-methyl-3-hexene” can be studied . This includes properties such as boiling point, density, and refractive index. Such data is important in various fields including chemical engineering and materials science.
Safety and Hazards
1-Bromo-4-methyl-3-hexene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable, and its vapors may form explosive mixtures with air . It can cause eye, skin, and respiratory tract irritation, and may be harmful if swallowed . It may also cause central nervous system depression .
Wirkmechanismus
Target of Action
1-Bromo-4-methyl-3-hexene is an organic compound that primarily targets carbon atoms in other molecules. The bromine atom in the compound is highly reactive and can easily form bonds with carbon atoms . This reactivity allows 1-Bromo-4-methyl-3-hexene to participate in various chemical reactions, particularly those involving carbon-based molecules .
Mode of Action
The compound’s mode of action involves the interaction of the bromine atom with its targets. In a typical reaction, the bromine atom acts as an electrophile, attracting electron-rich species . This can lead to the formation of new bonds and the breaking of existing ones . For instance, in a free radical reaction, the bromine atom can be removed, leaving behind a radical that can further react with other molecules .
Biochemical Pathways
1-Bromo-4-methyl-3-hexene can participate in various biochemical pathways, particularly those involving the substitution or addition of atoms or groups of atoms . For example, it can undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine atom . It can also participate in elimination reactions, where the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .
Result of Action
The result of 1-Bromo-4-methyl-3-hexene’s action depends on the specific reaction it is involved in. In a substitution reaction, for example, the bromine atom is replaced by another atom or group of atoms, resulting in a new compound . In an elimination reaction, the removal of the bromine atom and a hydrogen atom leads to the formation of a double bond .
Action Environment
The action of 1-Bromo-4-methyl-3-hexene can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the course of the reaction . Temperature and pressure can also influence the reaction rate and the stability of the compound . Furthermore, the compound’s reactivity can be affected by the pH of the environment, as changes in pH can alter the compound’s protonation state and thus its reactivity .
Eigenschaften
IUPAC Name |
(E)-1-bromo-4-methylhex-3-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-3-7(2)5-4-6-8/h5H,3-4,6H2,1-2H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXHKKCMHWXNJW-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/CCBr)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methyl-3-hexene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1Z)-1,2-Difluoro-1-propen-1-yl]-1,3-benzothiazole](/img/structure/B1144305.png)
![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)


